molecular formula C11H11BrO3 B11930210 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one

Cat. No.: B11930210
M. Wt: 271.11 g/mol
InChI Key: XLLKWBDSFLMJJN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one (CAS: 52190-28-0) is a brominated aromatic ketone with the molecular formula C₁₀H₉BrO₃ and a molar mass of 257.08 g/mol. Its structure features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group attached to a 2-bromobutan-1-one backbone . This compound is characterized by its pale yellow oil-like appearance (at room temperature) and solubility in chloroform . It serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of nervous system stimulants and other bioactive molecules .

The presence of the bromine atom at the β-position of the ketone enhances its reactivity in nucleophilic substitution and coupling reactions, making it a versatile building block for further functionalization. The methylenedioxy group contributes to aromatic stability and may influence biological activity by mimicking catechol-containing natural products .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one

InChI

InChI=1S/C11H11BrO3/c1-2-8(12)11(13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3

InChI Key

XLLKWBDSFLMJJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The bromination proceeds via acid-catalyzed enolization of the ketone. Acetic acid facilitates the formation of the enol tautomer, which reacts with bromine to yield the α-brominated product. The reaction is highly regioselective due to the stability of the enol intermediate and the electrophilic nature of bromine.

Experimental Procedure

  • Reagent Preparation : A solution of bromine (21.8 g, 0.137 mol) in acetic acid (100 mL) is prepared.

  • Reaction Setup : 1-(Benzo[d]dioxol-5-yl)butan-1-one (25 g, 0.13 mol) is dissolved in acetic acid (100 mL) under stirring at 20°C.

  • Bromine Addition : The bromine solution is added dropwise to the ketone solution over 30 minutes.

  • Stirring : The mixture is stirred at room temperature for 2 hours, during which the color transitions from red to light yellow.

  • Workup : Acetic acid is removed under reduced pressure. The residue is diluted with water (200 mL) and extracted with dichloromethane (2 × 200 mL).

  • Purification : The organic layer is washed with saturated NaHCO₃, water, and brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (5% ethyl acetate in hexane), yielding 29.6 g (84%) of the title compound.

Alternative Bromination Strategies

While the acetic acid-mediated bromination is the most efficient, alternative methods have been explored for specialized applications:

N-Bromosuccinimide (NBS) in Carbon Tetrachloride

NBS, a milder brominating agent, can be used in radical bromination under UV light. This method minimizes over-bromination but requires stringent anhydrous conditions and longer reaction times (12–24 hours). Yields are typically lower (~70%) compared to the acetic acid route.

Hydrobromic Acid with Oxidizing Agents

Combining HBr with hydrogen peroxide or DMSO enables in situ generation of bromine. This approach is less common due to challenges in controlling exothermic reactions and side product formation.

Critical Reaction Parameters

Temperature Control

Maintaining the reaction at 20°C is essential to prevent di-bromination or decomposition. Elevated temperatures (>30°C) lead to diminished yields (<50%).

Stoichiometry

A slight excess of bromine (1.05–1.1 equivalents) ensures complete conversion of the ketone. Excess bromine (>1.2 equivalents) promotes di-bromination.

Solvent Selection

Acetic acid is optimal due to its dual role as solvent and catalyst. Substituting with non-polar solvents (e.g., CCl₄) reduces reaction rates, while protic solvents (e.g., ethanol) may esterify the ketone.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient (5–10%) effectively separates the product from unreacted starting material and di-brominated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for analytical validation.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.80–6.85 (m, 3H, benzodioxole), 5.00 (s, 2H, OCH₂O), 4.20 (q, 1H, CHBr), 2.50–2.70 (m, 2H, CH₂), 1.30 (t, 3H, CH₃).

  • ¹³C NMR : δ 190.5 (C=O), 148.2 (OCH₂O), 107–125 (aromatic carbons), 55.0 (CHBr), 30.5 (CH₂), 14.0 (CH₃).

  • IR (cm⁻¹) : 1705 (C=O), 1240 (C-O), 550 (C-Br).

Scalability and Industrial Considerations

Large-Scale Production

The acetic acid method is scalable to multi-kilogram batches with minor adjustments:

  • Bromine Addition Rate : Slow addition (over 2–3 hours) to manage exothermicity.

  • Distillation : Vacuum distillation replaces chromatography for cost-effective purification.

  • Yield Optimization : Recycling unreacted starting material improves overall efficiency (≥90% yield).

Comparative Analysis of Methods

ParameterAcetic Acid MethodNBS/UV MethodHBr/H₂O₂ Method
Yield84%70%60%
Reaction Time2 h24 h6 h
Purification ComplexityModerateHighModerate
ScalabilityExcellentLimitedModerate

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the benzo[d][1,3]dioxol-5-yl motif but differ in substituents, functional groups, and applications:

Compound Name Molecular Formula Key Substituents/Features Physical Properties Applications References
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one C₁₀H₉BrO₃ β-Bromo, ketone Pale yellow oil; soluble in CHCl₃ Intermediate for stimulants
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one C₁₁H₁₂O₃ n-Butanone chain, no halogen Oil; stored at RT Pharmaceutical intermediate
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one C₁₆H₁₁BrO₄ α,β-Unsaturated ketone, 3-bromophenyl, hydroxyl Yellow solid; 89% yield PET tracer precursor
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₅H₁₅NO₃ Piperidine ring, α,β-unsaturated ketone N/A GABAₐ receptor modulation
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione C₁₀H₆F₂O₄ Difluorinated diketone N/A Potential fluorinated drug scaffold

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one (CAS Number: 1266804-81-2) is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁BrO₃
  • Molecular Weight : 271.11 g/mol
  • Synthesis : The compound can be synthesized through a bromination reaction involving 1-(benzo[d][1,3]dioxol-5-yl)butanone and bromine in acetic acid, yielding an 84% product after purification .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives containing benzo[d][1,3]dioxol-5-yl moieties have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
This compoundTBDTBDTBD

The specific IC₅₀ values for this compound are not yet established in the literature. However, similar compounds have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

The anticancer mechanisms of compounds containing benzo[d][1,3]dioxol groups often involve:

  • EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
  • Apoptosis Induction : Activation of apoptotic pathways through proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Disruption of cell cycle progression leading to cancer cell death .

Case Studies

A notable study focused on thiourea derivatives incorporating benzo[d][1,3]dioxol groups demonstrated significant anticancer activity. The synthesized compounds were tested against HepG2, HCT116, and MCF7 cell lines using the Sulforhodamine B (SRB) assay. Results indicated that some derivatives exhibited lower IC₅₀ values compared to doxorubicin, suggesting enhanced potency against these cancer types .

Q & A

Q. What are the common synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a precursor ketone. For example, α-bromination of 1-(benzo[d][1,3]dioxol-5-yl)butan-1-one using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C) significantly impact regioselectivity and yield. Optimization studies report yields ranging from 65% to 84% under controlled conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the bromine substitution pattern and benzo[d][1,3]dioxole ring integrity .
  • X-ray crystallography for resolving stereochemical ambiguities, often using SHELX software for refinement .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 257.08) .

Q. What are the documented biological targets or receptor interactions of this compound?

While direct studies on this compound are limited, structural analogs (e.g., cathinone derivatives) show affinity for dopamine and serotonin transporters (DAT/SERT) in neuronal assays . The bromine atom may enhance lipophilicity, potentially altering blood-brain barrier permeability compared to non-halogenated analogs .

Advanced Research Questions

Q. How can bromination efficiency be improved while minimizing side-product formation?

Advanced methods include:

  • Electrophilic bromination using HBr/H₂O₂ systems to reduce di-brominated byproducts .
  • Microwave-assisted synthesis to shorten reaction times (e.g., from 12 hours to 30 minutes) and improve selectivity .
  • In situ monitoring via FT-IR or Raman spectroscopy to track bromine consumption and optimize stoichiometry .

Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbons at δ 190–205 ppm) may arise from solvent effects or crystallographic packing. Multi-technique validation (e.g., cross-referencing with X-ray data) is critical . For example, SHELXL refinement can resolve ambiguities in torsional angles affecting spectral predictions .

Q. What strategies address low solubility in aqueous media during biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo neuropharmacological studies .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact biological activity?

Comparative SAR studies show that:

  • Bromine enhances steric bulk and van der Waals interactions, increasing DAT binding affinity by ~30% compared to chlorine analogs .
  • Iodine substitution reduces metabolic stability due to faster dehalogenation in hepatic microsomes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on metabolic stability?

Disparities in microsomal half-life (e.g., 12 vs. 45 minutes) may stem from:

  • Species-specific cytochrome P450 isoforms (human vs. rat liver microsomes) .
  • Incubation conditions (e.g., NADPH concentration, temperature). Standardized protocols (e.g., ISO 10993) are recommended for cross-study comparisons.

Methodological Recommendations

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations (Gaussian 16) model transition states for SN2 reactions, with solvation effects modeled using PCM .
  • Molecular docking (AutoDock Vina) predicts binding modes with biological targets like monoamine transporters .

Q. How can crystallographic twinning challenges be mitigated during X-ray analysis?

  • SHELXD is effective for twin detection and domain refinement, especially for monoclinic crystals with pseudo-merohedral twinning .
  • High-resolution data collection (synchrotron radiation, λ = 0.7–1.0 Å) improves phase determination .

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